molecular formula C29H28FN3O4S B2805635 3-(4-fluorophenyl)-2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-N-(3-methylbutyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide CAS No. 1113135-09-3

3-(4-fluorophenyl)-2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-N-(3-methylbutyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide

Cat. No.: B2805635
CAS No.: 1113135-09-3
M. Wt: 533.62
InChI Key: WTJYNBDYCJCXOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-fluorophenyl)-2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-N-(3-methylbutyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide is a complex organic compound that belongs to the quinazoline family. This compound is characterized by its unique structure, which includes a fluorophenyl group, an isopentyl chain, a methoxyphenyl group, and a quinazoline core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

The synthesis of 3-(4-fluorophenyl)-2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-N-(3-methylbutyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide involves multiple steps. The synthetic route typically starts with the preparation of the quinazoline core, followed by the introduction of the fluorophenyl, isopentyl, and methoxyphenyl groups. Common reagents used in these reactions include various halides, thiols, and amines. The reaction conditions often involve the use of solvents like dichloromethane or ethanol and catalysts such as palladium or copper complexes .

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of quinazoline N-oxides.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinazoline derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl or methoxyphenyl groups using reagents such as sodium methoxide or potassium tert-butoxide.

    Thiol-Ether Formation: The thiol group can react with alkyl halides to form thioethers

Mechanism of Action

The mechanism of action of this compound involves its interaction with various molecular targets. It has been found to inhibit certain enzymes, such as kinases, by binding to their active sites. This inhibition can disrupt cellular signaling pathways, leading to the observed biological effects. Additionally, the compound can interact with cell membranes, altering their integrity and function .

Comparison with Similar Compounds

When compared to other quinazoline derivatives, 3-(4-fluorophenyl)-2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-N-(3-methylbutyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide stands out due to its unique combination of functional groups. Similar compounds include:

  • 3-(4-chlorophenyl)-N-isopentyl-2-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-4-oxo-3,4-dihydroquinazoline-7-carboxamide
  • 3-(4-bromophenyl)-N-isopentyl-2-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-4-oxo-3,4-dihydroquinazoline-7-carboxamide
  • 3-(4-methylphenyl)-N-isopentyl-2-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-4-oxo-3,4-dihydroquinazoline-7-carboxamide

These compounds share a similar quinazoline core but differ in the substituents on the phenyl ring, which can significantly impact their chemical and biological properties .

Properties

IUPAC Name

3-(4-fluorophenyl)-2-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-N-(3-methylbutyl)-4-oxoquinazoline-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H28FN3O4S/c1-18(2)14-15-31-27(35)20-6-13-24-25(16-20)32-29(33(28(24)36)22-9-7-21(30)8-10-22)38-17-26(34)19-4-11-23(37-3)12-5-19/h4-13,16,18H,14-15,17H2,1-3H3,(H,31,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTJYNBDYCJCXOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCNC(=O)C1=CC2=C(C=C1)C(=O)N(C(=N2)SCC(=O)C3=CC=C(C=C3)OC)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H28FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

533.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.